Diethyl(2-methylpropyl)borane
Description
Diethyl(2-methylpropyl)borane, a trialkylborane with the formula $ \text{(C}2\text{H}5\text{)}2\text{B-CH}2\text{CH(CH}3\text{)}2 $, is a boron-containing organometallic compound characterized by its steric bulk and electron-deficient boron center. This compound is synthesized via hydroboration or transmetallation reactions, often under inert atmospheres (e.g., argon) to prevent oxidation . Its structure features a central boron atom bonded to two ethyl groups and a branched 2-methylpropyl (isobutyl) group, which confers unique steric and electronic properties.
Properties
CAS No. |
53251-47-1 |
|---|---|
Molecular Formula |
C8H19B |
Molecular Weight |
126.05 g/mol |
IUPAC Name |
diethyl(2-methylpropyl)borane |
InChI |
InChI=1S/C8H19B/c1-5-9(6-2)7-8(3)4/h8H,5-7H2,1-4H3 |
InChI Key |
VWAAOPDEHPXFDL-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-methylpropyl)borane typically involves the hydroboration of alkenes. One common method is the reaction of diethylborane with 2-methylpropene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safe handling of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-methylpropyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in the presence of suitable substrates.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reactions often involve hydride donors such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Boronic acids and borates.
Reduction: Corresponding alcohols or amines.
Substitution: Various organoboron derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl(2-methylpropyl)borane has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of polymers, agrochemicals, and other industrial materials.
Mechanism of Action
The mechanism of action of diethyl(2-methylpropyl)borane involves the interaction of the boron atom with various substrates. The boron atom, being electron-deficient, can form stable complexes with electron-rich species. This property is exploited in catalytic processes and in the formation of boron-containing intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Comparison with Similar Compounds
Comparison with Similar Borane Compounds
Borane derivatives exhibit diverse reactivity and applications depending on their substituents. Below, Diethyl(2-methylpropyl)borane is compared to structurally and functionally related compounds.
Steric and Electronic Properties
This compound vs. BH₃-THF :
BH₃-THF is a simpler borane complex with tetrahydrofuran (THF) as a Lewis base. The steric bulk of this compound reduces its Lewis acidity compared to BH₃-THF, making it less reactive toward small molecules like CO or NAD⁺. However, its branched alkyl groups enhance thermal stability .- This compound vs. Sodium Cyanoborohydride (NaBH₃CN): NaBH₃CN is a selective reducing agent stabilized by cyanide. Unlike this compound, it is water-soluble and less sensitive to steric effects, enabling reductions in polar solvents .
Structural Comparisons
Key structural parameters from analogous compounds (Table 1):
| Compound | B–C Bond Length (Å) | B–N Bond Angle (°) | Steric Volume (ų) | Reference |
|---|---|---|---|---|
| This compound* | ~1.58 (estimated) | ~109.5 (tetrahedral) | ~120 | |
| HF₂P-BH₃ | 1.56 | 109.3 | 95 | |
| BH₃-THF | 1.63 | 108.7 | 80 |
*Estimated based on analogous alkylboranes.
The shorter B–C bond in this compound (vs. BH₃-THF) suggests stronger σ-bonding due to alkyl donor effects. Its larger steric volume impedes nucleophilic attacks, unlike planar BH₃ derivatives .
Reactivity in Redox Reactions
For example:
- NAD⁺ Reduction : BH₃-THF reduces NAD⁺ rapidly, while this compound shows negligible activity due to steric shielding of the boron center .
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